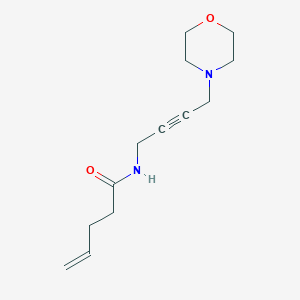![molecular formula C8H16N2O B2749376 [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287273-18-9](/img/structure/B2749376.png)
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as MBP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed that [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine interacts with cellular membranes and disrupts the function of certain proteins involved in cell growth and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to have antioxidant activity. This makes it a potential treatment for oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its high purity and yield. Additionally, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that the exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and to optimize its use as an anti-cancer and anti-inflammatory agent. Finally, research on the potential side effects of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is needed to ensure its safety for use in humans.
In conclusion, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising chemical compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a potential treatment for a variety of diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrazine hydrate in the presence of triethylamine and methanol. This method has been optimized to produce high yields of pure [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Aplicaciones Científicas De Investigación
[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as an anti-cancer agent. In vitro studies have shown that [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-7-4-8(5-7,6-7)10-9/h10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRGBZKUGLQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)
![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)
![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)
![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride](/img/structure/B2749302.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)

